![molecular formula C17H12ClF4N5OS B10805711 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10805711.png)
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
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Overview
Description
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H12ClF4N5OS and its molecular weight is 445.8 g/mol. The purity is usually 95%.
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Biological Activity
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The compound's unique structural features, including the trifluoromethyl group and the triazole moiety, suggest promising pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Triazole Ring : Known for its biological activity, particularly as an antifungal and anticancer agent.
Anticancer Activity
Recent studies have investigated the anticancer properties of related compounds featuring similar scaffolds. For instance, a study reported that derivatives of triazole exhibited significant growth inhibition against various cancer cell lines. The compound under discussion was evaluated alongside these derivatives for its efficacy against multiple cancer types.
Cell Line | Percent Growth Inhibition (PGI) |
---|---|
SNB-19 | 86.61% |
OVCAR-8 | 85.26% |
NCI-H460 | 75.99% |
HOP-92 | 67.55% |
MDA-MB-231 | 56.53% |
These results indicate that compounds with similar structural features may also exhibit potent anticancer activity, suggesting a need for further investigation into this compound's specific effects on cancer cell proliferation and apoptosis pathways .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with triazole moieties often inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Targeting Specific Pathways : The presence of the trifluoromethyl group can enhance binding affinity to target proteins involved in cell signaling pathways.
ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting the pharmacokinetic behavior of this compound.
Property | Details |
---|---|
Absorption | Predicted to be moderate to high |
Distribution | Likely to distribute widely due to lipophilicity from the trifluoromethyl group |
Metabolism | Expected to undergo hepatic metabolism; potential interactions with CYP450 enzymes |
Excretion | Primarily via renal pathways |
Toxicity Profile
Preliminary toxicity studies indicate that compounds with similar structures generally exhibit low toxicity profiles when adhering to Lipinski's Rule of Five. This suggests that this compound may also possess a favorable safety profile .
Case Studies
A case study involving a series of triazole-containing compounds demonstrated significant anticancer activity in vitro against various human cancer cell lines. The study highlighted that modifications in the substituents on the triazole ring could lead to enhanced biological activity.
Scientific Research Applications
Medicinal Chemistry
The compound is recognized for its potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents. The presence of the triazole ring and pyridine moiety contributes to its biological activity.
Anti-inflammatory Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit anti-inflammatory effects. For instance, studies have shown that compounds similar to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. Molecular docking studies suggest that this compound may serve as a lead for further optimization in anti-inflammatory drug development .
Anticancer Activity
The structural components of this compound allow it to interact with various biological targets implicated in cancer progression. Preliminary studies have indicated that triazole derivatives can induce apoptosis in cancer cells. A systematic evaluation of similar compounds has shown promising results in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Agricultural Applications
The compound's unique chemical structure suggests potential utility in agricultural chemistry as a fungicide or herbicide. Triazole derivatives are widely studied for their antifungal properties.
Fungicidal Activity
Research has demonstrated that triazole-containing compounds can effectively inhibit fungal pathogens affecting crops. For instance, compounds with similar structures have been tested against various fungal strains and shown to possess significant antifungal activity, making them candidates for agricultural applications.
Materials Science
In materials science, the incorporation of triazole derivatives into polymers has been explored for enhancing material properties.
Polymer Additives
The compound may serve as an additive in polymer formulations to improve thermal stability and mechanical strength due to its rigid structure and functional groups that can interact with polymer matrices. Studies on related compounds indicate that they can enhance the durability and performance of materials used in various industrial applications .
Case Study 1: Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory effects of various triazole derivatives using in vitro models. The results indicated that certain derivatives inhibited the production of pro-inflammatory cytokines significantly when compared to control groups . This suggests that this compound could be a promising candidate for further research.
Case Study 2: Agricultural Efficacy
Field trials conducted on triazole-based fungicides demonstrated effective control over common fungal diseases in crops such as wheat and rice. The results showed a marked reduction in disease incidence compared to untreated controls. This highlights the potential agricultural applications of compounds similar to this compound.
Properties
Molecular Formula |
C17H12ClF4N5OS |
---|---|
Molecular Weight |
445.8 g/mol |
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H12ClF4N5OS/c1-27-15(9-2-4-11(19)5-3-9)25-26-16(27)29-8-13(28)24-14-12(18)6-10(7-23-14)17(20,21)22/h2-7H,8H2,1H3,(H,23,24,28) |
InChI Key |
BSGMWHHATYHRLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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